

Application Notes and Protocols for Antibacterial Agent AT-2266 (Enoxacin)

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Compound of Interest

Compound Name: Antibacterial agent 266

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Introduction

Antibacterial agent AT-2266, chemically identified as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, is a potent, broad-spectrum pyridonecarboxylic acid derivative.^[1] Commonly known as Enoxacin, this agent has demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics like nalidixic acid.^{[1][2]} Its bactericidal action, coupled with a low frequency of resistance development, makes it a valuable tool for studying antibiotic resistance mechanisms and for potential therapeutic applications.^[1]

These application notes provide a comprehensive overview of AT-2266, including its mechanism of action, antimicrobial activity data, and detailed protocols for its use in research settings.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of AT-2266 (Enoxacin)

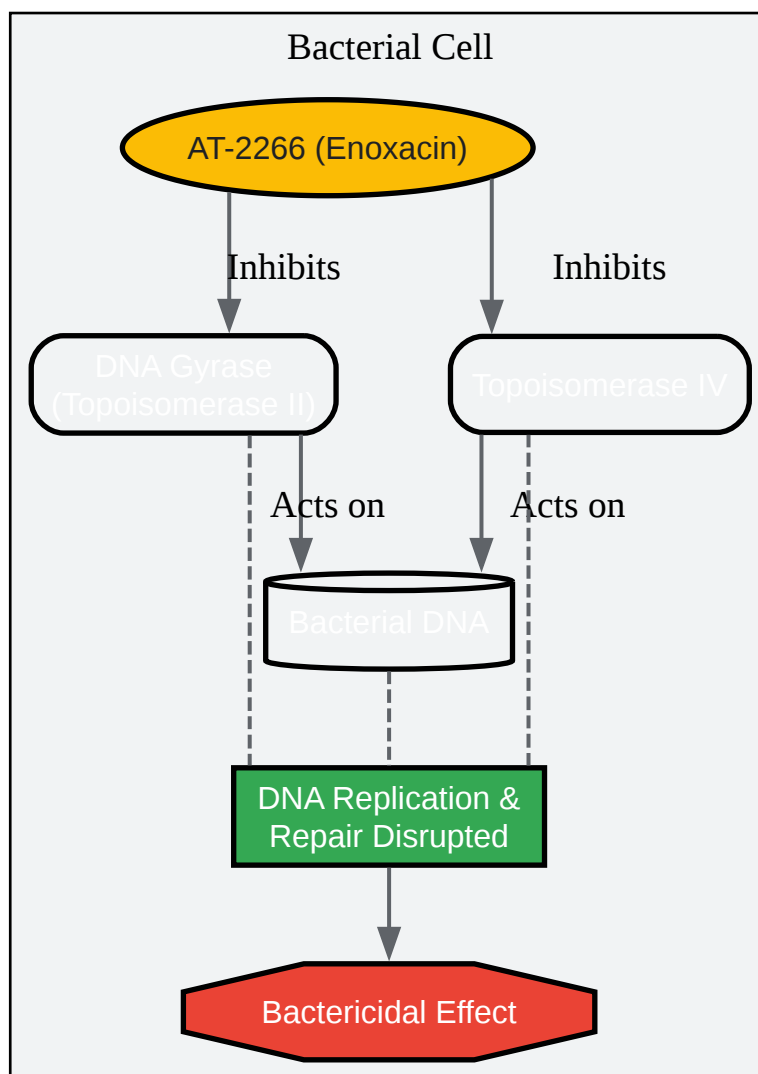
The minimum inhibitory concentration (MIC) is a crucial measure of an antimicrobial agent's effectiveness. The following table summarizes the MIC values of AT-2266 against various bacterial strains, providing a basis for its use in experimental designs.

Bacterial Strain	Type	MIC Range (µg/mL)	MIC90 (µg/mL)
Staphylococcus aureus	Gram-positive	0.1 - 1.56	1.56
Bacillus subtilis	Gram-positive	0.1 - 0.78	0.78
Escherichia coli	Gram-negative	0.1 - 0.78	0.39
Serratia marcescens	Gram-negative	0.1 - 0.78	0.39
Pseudomonas aeruginosa	Gram-negative	0.1 - 3.13	3.13
Haemophilus influenzae	Gram-negative	0.1 - 0.78	0.2
Campylobacter jejuni	Gram-negative	0.1 - 0.78	0.39
Mycoplasma pneumoniae	Atypical	1.56 - 12.5	6.25
Nalidixic acid-resistant Enterobacteriaceae	Gram-negative	1.56 - >100	12.5
Gentamicin-resistant P. aeruginosa	Gram-negative	0.78 - 6.25	3.13

Data synthesized from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mechanism of Action

AT-2266 is a member of the quinolone class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By targeting these enzymes, AT-2266 disrupts DNA synthesis, leading to bactericidal effects.



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Caption: Mechanism of action of AT-2266 (Enoxacin).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the MIC of AT-2266 against a specific bacterial strain.

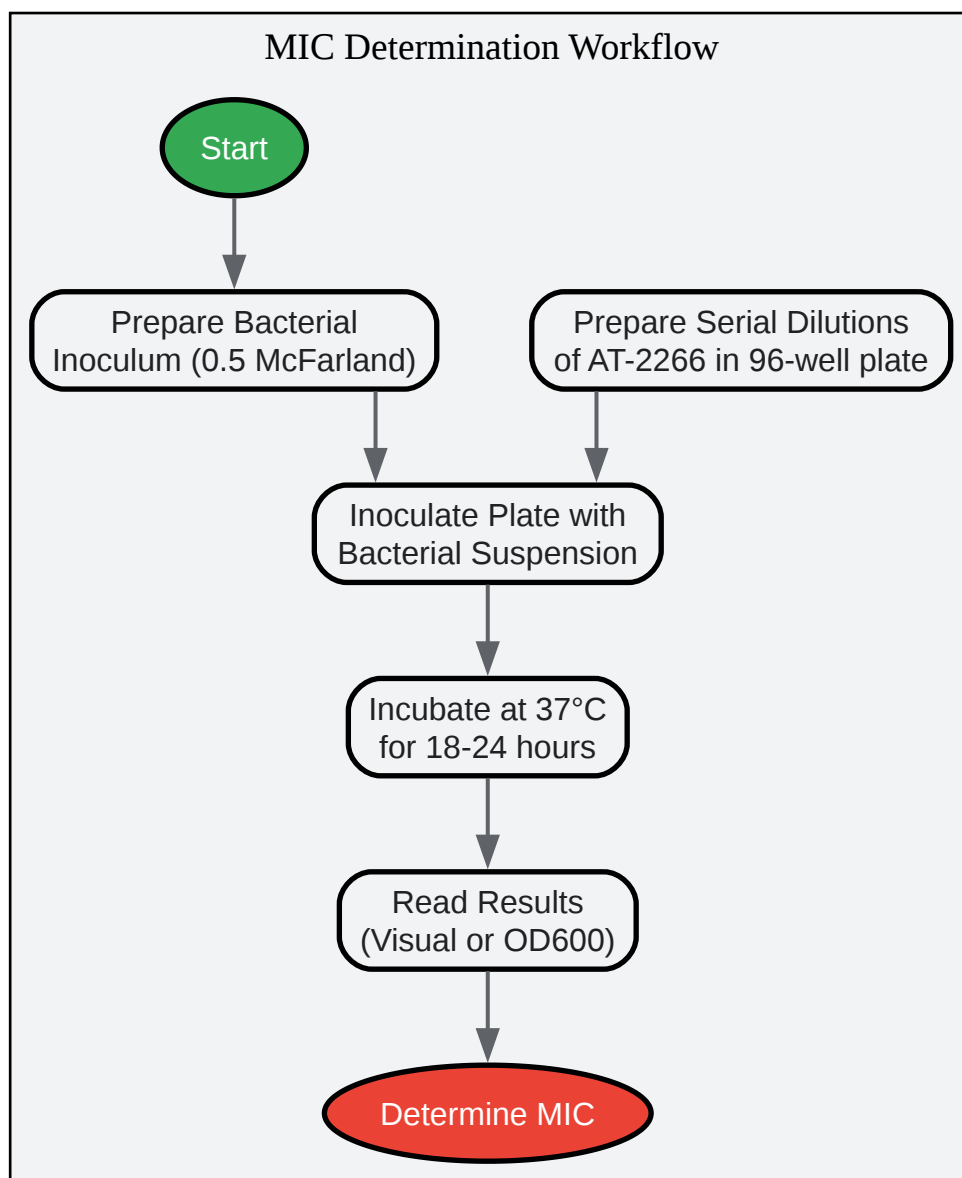
Materials:

- AT-2266 (Enoxacin) stock solution
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Bacterial culture in logarithmic growth phase
- Spectrophotometer
- Incubator

Procedure:

- Prepare Bacterial Inoculum:
 - Aseptically pick several colonies of the test bacterium from an agar plate.
 - Suspend the colonies in sterile saline or MHB.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Prepare Serial Dilutions of AT-2266:
 - Prepare a stock solution of AT-2266 in a suitable solvent (e.g., water or DMSO).
 - Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., from 64 $\mu\text{g/mL}$ to 0.06 $\mu\text{g/mL}$).
- Inoculate Microtiter Plate:
 - Add 50 μL of the prepared bacterial inoculum to each well containing the AT-2266 dilutions.

- Include a positive control (bacteria without AT-2266) and a negative control (MHB without bacteria).
- Incubation and Analysis:
 - Incubate the plate at 37°C for 18-24 hours.
 - Determine the MIC by visual inspection as the lowest concentration of AT-2266 that completely inhibits visible bacterial growth.
 - Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration where the OD₆₀₀ is comparable to the negative control.



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Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Bactericidal Activity Assay (Time-Kill Kinetics)

This protocol assesses the bactericidal or bacteriostatic nature of AT-2266 over time.

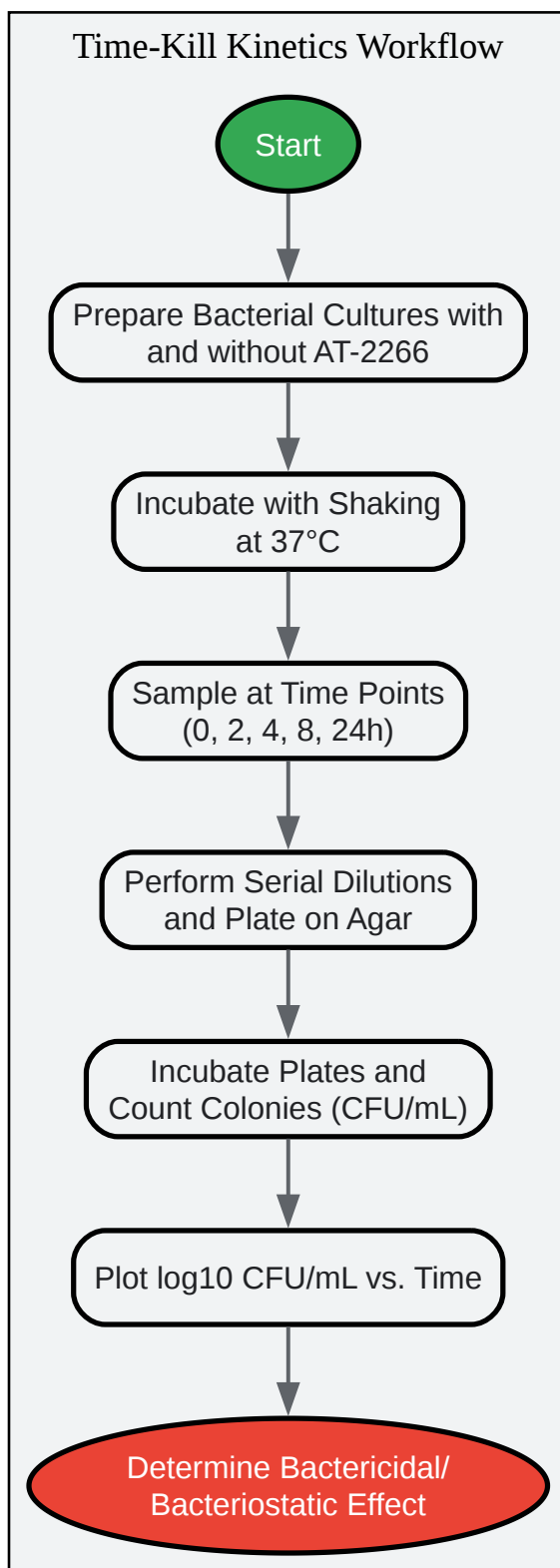
Materials:

- AT-2266 stock solution
- Bacterial culture in logarithmic growth phase
- Appropriate growth medium (e.g., MHB)
- Sterile culture tubes or flasks
- Sterile saline for dilutions
- Agar plates for colony counting
- Incubator and shaking incubator

Procedure:

- Prepare Cultures:
 - Prepare a bacterial suspension adjusted to a starting concentration of approximately 5×10^5 to 1×10^6 CFU/mL in multiple flasks containing fresh growth medium.
 - Include a growth control flask without any antibiotic.
- Add AT-2266:
 - Add AT-2266 to the test flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
- Incubation and Sampling:
 - Incubate all flasks at 37°C with shaking.
 - At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
- Determine Viable Cell Counts:
 - Perform serial dilutions of each aliquot in sterile saline.

- Plate a known volume of each dilution onto agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies on the plates to determine the CFU/mL at each time point.
- Data Analysis:
 - Plot the \log_{10} CFU/mL versus time for each concentration of AT-2266 and the control.
 - A ≥ 3 - \log_{10} (99.9%) reduction in the initial CFU/mL is typically considered bactericidal.



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Caption: Workflow for time-kill kinetics assay.

Applications in Antibiotic Resistance Studies

AT-2266 can be utilized in various ways to study the mechanisms of antibiotic resistance:

- **Selection of Resistant Mutants:** By exposing bacterial populations to sub-lethal concentrations of AT-2266, researchers can select for and isolate resistant mutants. Subsequent genomic analysis of these mutants can identify mutations in genes encoding DNA gyrase or topoisomerase IV, or in genes related to drug efflux or permeability.
- **Cross-Resistance Studies:** The activity of AT-2266 can be tested against bacterial strains with known resistance mechanisms to other classes of antibiotics. This can help to determine if there are shared resistance pathways.^[1]
- **Efflux Pump Inhibition Studies:** The MIC of AT-2266 can be determined in the presence and absence of known efflux pump inhibitors to investigate whether efflux is a significant mechanism of resistance to this agent.

Conclusion

Antibacterial agent AT-2266 (Enoxacin) is a well-characterized quinolone with potent and broad-spectrum activity. The data and protocols provided in these application notes offer a solid foundation for researchers and scientists to incorporate AT-2266 into their studies on antibiotic resistance and for the development of new antimicrobial strategies. Its defined mechanism of action and established activity profile make it an excellent reference compound for comparative studies.

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References

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